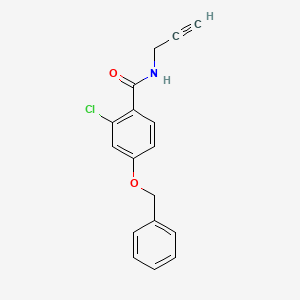

4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide

Beschreibung

4-(Benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide (CAS 478046-41-2) is a benzamide derivative characterized by a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a propargyl (2-propynyl) group as the amide substituent . Its molecular formula is C₁₇H₁₄ClNO₂, with a molecular weight of 299.75 g/mol. The propargyl group introduces a terminal alkyne moiety, which may confer unique reactivity (e.g., participation in click chemistry) and structural rigidity compared to alkyl or aryl substituents.

Eigenschaften

IUPAC Name |

2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-10-19-17(20)15-9-8-14(11-16(15)18)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOQJITWDIVHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330576 | |

| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478046-41-2 | |

| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.

Introduction of the chlorine atom: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Attachment of the propynyl group: This step involves the reaction of the chlorinated aromatic compound with propargylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow processes and the use of catalysts can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Addition reactions: The propynyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of amides or thioethers.

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the chlorine atom and propynyl group can participate in specific chemical reactions that modulate the activity of the target.

Vergleich Mit ähnlichen Verbindungen

N-[4-(Allyloxy)phenyl]-4-chlorobenzamide (CAS 880600-67-9)

- Similarities : Shares a chloro substituent and benzamide backbone.

- Differences : The allyloxy group (CH₂CHCH₂O) replaces the benzyloxy group, and the amide is attached to a phenyl ring rather than a propargyl group. The allyloxy group may confer lower steric hindrance and higher flexibility compared to benzyloxy .

4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (CAS 866143-33-1)

- Similarities : Contains a chloro substituent and benzamide core.

2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzenecarboxamide (CAS 952183-10-7)

- Similarities : Chloro and amide functionalities.

- Differences: The hydroxyethyl group increases hydrophilicity, while the imidazole ring provides a basic nitrogen site, contrasting with the propargyl group’s nonpolar character .

Azetidinone Derivatives (e.g., 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide)

- Similarities : Benzyloxy and chloro groups are retained.

- Differences: Incorporation of a β-lactam (azetidinone) ring introduces a strained four-membered heterocycle, which is pharmacologically significant in antibiotics. Synthesis methods emphasize ultrasound-assisted reactions, achieving yields of 70–85% in 3–4 hours, compared to conventional reflux (12 hours) .

Physicochemical Properties

- Molecular Weight : The target compound (299.75 g/mol) is heavier than N-[4-(allyloxy)phenyl]-4-chlorobenzamide (287.74 g/mol) due to the benzyloxy group’s aromatic ring.

- Melting Points : While the target’s melting point is unspecified, 2-chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzenecarboxamide melts at 168–170°C, suggesting higher crystallinity due to hydrogen bonding .

Biologische Aktivität

4-(Benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide can be represented by the following molecular formula:

- Molecular Formula: CHClNO

- CAS Number: 478046-41-2

The biological activity of this compound is primarily associated with its interaction with various cellular pathways. Notably, it has been studied for its potential inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.

Inhibition of STAT3 Pathway

One of the significant mechanisms attributed to this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is known to play a crucial role in cell growth and survival, particularly in cancer cells. The inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key biological activities associated with 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various benzenecarboxamide derivatives, 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis via the activation of caspases, demonstrating its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound effectively inhibited the phosphorylation of STAT3, leading to reduced expression of downstream target genes associated with cell survival and proliferation. This inhibition was confirmed through Western blot analysis, showing decreased levels of phosphorylated STAT3 in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.